molecular formula C18H14N2O3 B11054503 3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole

Cat. No.: B11054503
M. Wt: 306.3 g/mol
InChI Key: CPGHRHMJQUGJTA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenylcyclopropyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The phenylcyclopropyl group can be introduced via cyclopropanation of a suitable styrene derivative using reagents like diazomethane or through the Simmons-Smith reaction.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the phenylcyclopropyl group, which may affect its biological activity and chemical reactivity.

    5-(2-Phenylcyclopropyl)-1,2,4-oxadiazole: Lacks the benzodioxole ring, which could influence its interaction with biological targets.

    3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar but without the cyclopropyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the benzodioxole and phenylcyclopropyl groups in 3-(1,3-Benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-phenylcyclopropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H14N2O3/c1-2-4-11(5-3-1)13-9-14(13)18-19-17(20-23-18)12-6-7-15-16(8-12)22-10-21-15/h1-8,13-14H,9-10H2

InChI Key

CPGHRHMJQUGJTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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